

Chemical and physical properties of 1,3,5-Tripropyl-1,3,5-triazinane

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Compound of Interest

Compound Name: 1,3,5-Tripropyl-1,3,5-triazinane

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An In-depth Technical Guide to 1,3,5-Tripropyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,3,5-Tripropyl-1,3,5-triazinane**, a saturated heterocyclic compound. Due to the limited availability of specific experimental data for this compound, this guide also draws upon established principles of heterocyclic chemistry and data from analogous structures to provide a thorough understanding. This document covers the compound's structure, physicochemical properties, a proposed synthesis protocol, and methods for its characterization. The information is presented to be a valuable resource for professionals in research and development.

Introduction

1,3,5-Tripropyl-1,3,5-triazinane, also known as hexahydro-1,3,5-tripropyl-1,3,5-triazine, is a symmetrically substituted saturated heterocycle. The core structure is a six-membered ring consisting of alternating nitrogen and carbon atoms, with a propyl group attached to each nitrogen atom. The 1,3,5-triazinane scaffold is of interest in various fields of chemistry due to its unique structural and reactive properties. N-substituted triazinanes serve as versatile building blocks in organic synthesis and have applications in materials science.

Chemical and Physical Properties

The chemical and physical properties of **1,3,5-Tripropyl-1,3,5-triazinane** are influenced by its molecular structure, which combines a polar heterocyclic core with nonpolar propyl substituents. While specific experimental data for this compound is not extensively documented, its properties can be inferred from its structure and comparison with similar N-alkylated triazinanes.

Data Presentation

The following table summarizes the known and estimated physicochemical properties of **1,3,5-Tripropyl-1,3,5-triazinane**.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₇ N ₃	[1][2]
Molecular Weight	213.36 g/mol	[1][2]
Appearance	Likely a liquid	Inferred from similar compounds
Boiling Point	Not available	Inferred from structure
Melting Point	Not available	
Density	Not available	
Solubility	Expected to be soluble in organic solvents	
CAS Number	13036-81-2	[1][2]

Synthesis and Characterization

The synthesis of **1,3,5-Tripropyl-1,3,5-triazinane** follows the general principle for the formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines, which is the condensation reaction between a primary amine and formaldehyde.

Proposed Synthesis Protocol

This protocol is based on the established synthesis of other N-substituted hexahydro-1,3,5-triazines.

Materials:

- n-Propylamine
- Formaldehyde (37% aqueous solution or paraformaldehyde)
- An appropriate solvent (e.g., methanol, ethanol, or toluene)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-propylamine in the chosen solvent.
- Slowly add formaldehyde to the stirred solution. The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature.
- After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified period to ensure the completion of the reaction.
- Upon completion, the solvent is removed under reduced pressure.
- The resulting residue is then purified, for example, by vacuum distillation, to yield pure **1,3,5-Tripropyl-1,3,5-triazinane**.

Characterization Methods

The structure and purity of the synthesized **1,3,5-Tripropyl-1,3,5-triazinane** can be confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the triazinane ring and the N-propyl groups. The methylene protons of the

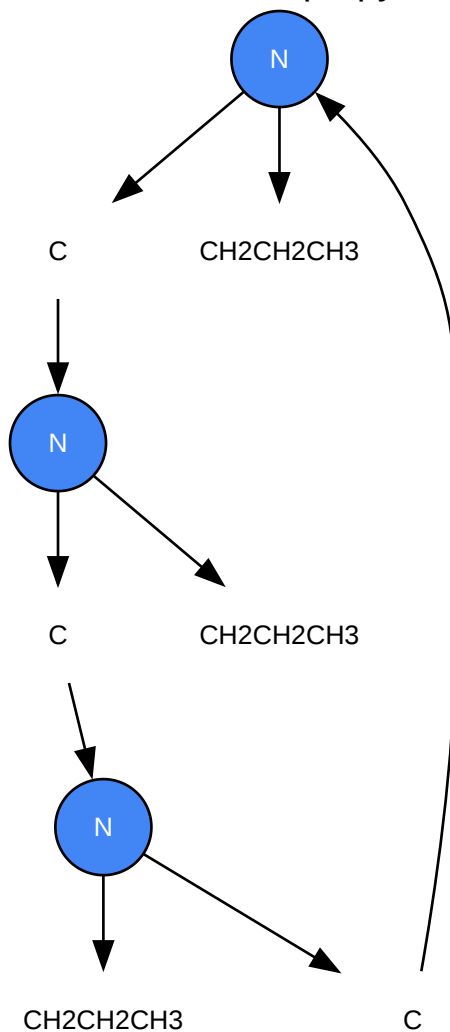
triazinane ring (N-CH₂-N) would likely appear as a singlet, while the propyl groups would exhibit a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the nitrogen atom (N-CH₂).

- ¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbon atoms of the triazinane ring and the propyl substituents, providing further confirmation of the structure.
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound, which should correspond to the calculated value of 213.36 g/mol .
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H and C-N bonds. The absence of N-H stretching bands would indicate the complete substitution of the amine protons.

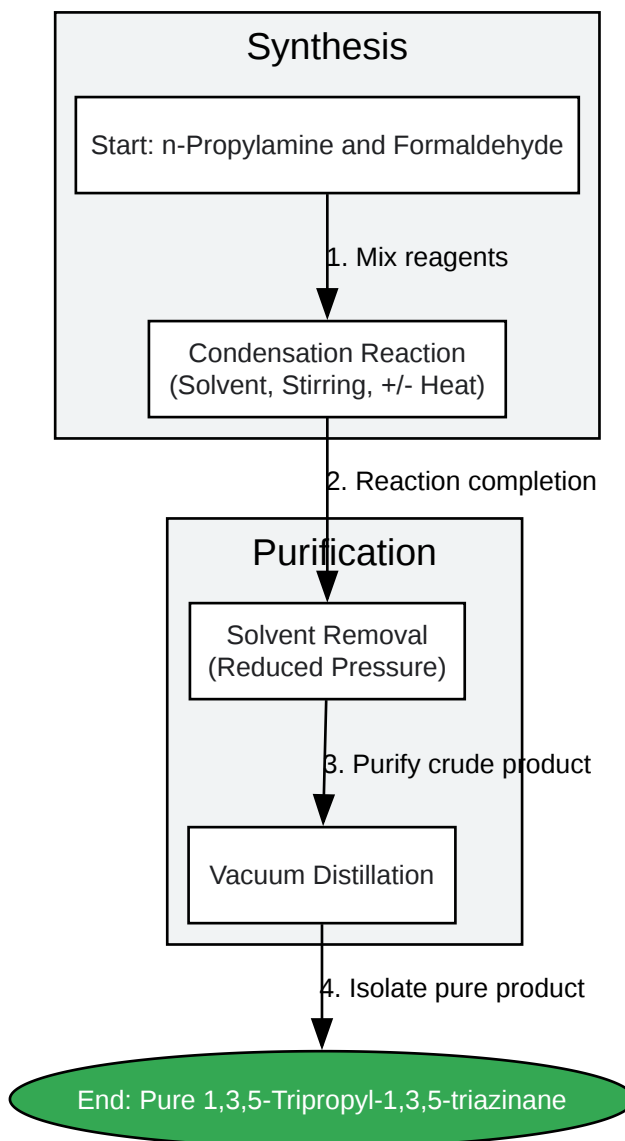
Mandatory Visualizations

Chemical Structure

Chemical Structure of 1,3,5-Tripropyl-1,3,5-triazinane



Synthesis and Purification Workflow



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References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]
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